molecular formula C40H32N6O4 B11104816 2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyloxy]}bis[N-(pyridin-2-yl)acetamide]

2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyloxy]}bis[N-(pyridin-2-yl)acetamide]

Cat. No.: B11104816
M. Wt: 660.7 g/mol
InChI Key: SUJXGRKTVBKPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-{BIPHENYL-4,4’-DIYLBIS[NITRILO({E})METHYLYLIDENE-4,1-PHENYLENEOXY]}BIS({N}-PYRIDIN-2-YLACETAMIDE) is a complex organic compound characterized by its biphenyl core structure, which is linked to various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{BIPHENYL-4,4’-DIYLBIS[NITRILO({E})METHYLYLIDENE-4,1-PHENYLENEOXY]}BIS({N}-PYRIDIN-2-YLACETAMIDE) typically involves multiple steps, starting with the preparation of the biphenyl core The biphenyl core is then functionalized with nitrilo and methylylidene groups through a series of reactions, including condensation and substitution reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-{BIPHENYL-4,4’-DIYLBIS[NITRILO({E})METHYLYLIDENE-4,1-PHENYLENEOXY]}BIS({N}-PYRIDIN-2-YLACETAMIDE) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

2,2’-{BIPHENYL-4,4’-DIYLBIS[NITRILO({E})METHYLYLIDENE-4,1-PHENYLENEOXY]}BIS({N}-PYRIDIN-2-YLACETAMIDE) has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2’-{BIPHENYL-4,4’-DIYLBIS[NITRILO({E})METHYLYLIDENE-4,1-PHENYLENEOXY]}BIS({N}-PYRIDIN-2-YLACETAMIDE) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[4,4’-biphenyldiylbis(nitrilomethylylidene)]bis(6-methoxyphenol)
  • 2,2’-{4,4’-Biphenyldiylbis[nitrilo(E)methylylidene]}bis(4-methoxy-6-nitrophenol)

Uniqueness

2,2’-{BIPHENYL-4,4’-DIYLBIS[NITRILO({E})METHYLYLIDENE-4,1-PHENYLENEOXY]}BIS({N}-PYRIDIN-2-YLACETAMIDE) is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C40H32N6O4

Molecular Weight

660.7 g/mol

IUPAC Name

2-[4-[[4-[4-[[4-[2-oxo-2-(pyridin-2-ylamino)ethoxy]phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C40H32N6O4/c47-39(45-37-5-1-3-23-41-37)27-49-35-19-7-29(8-20-35)25-43-33-15-11-31(12-16-33)32-13-17-34(18-14-32)44-26-30-9-21-36(22-10-30)50-28-40(48)46-38-6-2-4-24-42-38/h1-26H,27-28H2,(H,41,45,47)(H,42,46,48)

InChI Key

SUJXGRKTVBKPCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=CC5=CC=C(C=C5)OCC(=O)NC6=CC=CC=N6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.